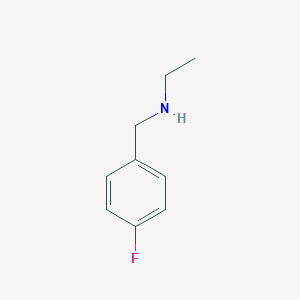

N-Ethyl-4-fluorobenzylamine

Vue d'ensemble

Description

Synthesis Analysis

N-Ethyl-4-fluorobenzylamine can be synthesized through several methods. One notable approach involves the transition metal-assisted sodium borohydride reduction of 4-fluorobenzonitrile, leading to 4-fluorobenzylamine derivatives (Koslowsky, I., Mercer, J., & Wuest, F., 2010). Another method utilizes a remotely-controlled synthesis unit based on Ni(II)-mediated borohydride exchange resin (BER) reduction, offering a viable option for automated syntheses (Way, J. D., & Wuest, F., 2013).

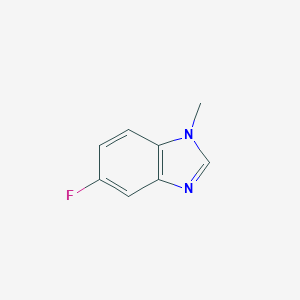

Molecular Structure Analysis

The molecular and crystal structure of compounds related to N-Ethyl-4-fluorobenzylamine has been a subject of interest, revealing insights into its conformation and stability. Studies have demonstrated various crystal systems and geometric conformations, contributing to a deeper understanding of its molecular structure (Thyen, W., Heineman, F., & Zugenmaier, P., 1994).

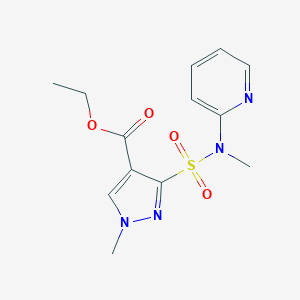

Chemical Reactions and Properties

N-Ethyl-4-fluorobenzylamine is involved in selective and efficient reactions, such as the oxidation of aryl alcohols to their corresponding aldehydes and ketones, under mild conditions. This selectivity is enhanced when absorbed on silica gel, showcasing its potential in heterogeneous oxidation reactions (Kassaee, M., Sayyed-alangi, S. Z., & Sajjadi-Ghotbabadi, H., 2004).

Physical Properties Analysis

Research on compounds similar to N-Ethyl-4-fluorobenzylamine has provided insights into their physical properties, including solvatochromism, fluorescence quantum yields, and lifetimes, which are influenced by solvent polarity and temperature. These properties are crucial for understanding the behavior of N-Ethyl-4-fluorobenzylamine in different environments (Létard, J., Lapouyade, R., & Rettig, W., 1993).

Chemical Properties Analysis

The chemical properties of N-Ethyl-4-fluorobenzylamine, including its reactivity and interaction with other compounds, are pivotal for its applications in chemical synthesis and materials science. The fluorine atom presents in the molecule contributes to its unique reactivity, making it a valuable building block for the development of novel compounds (Calabrese, C., Maris, A., Evangelisti, L., Caminati, W., & Melandri, S., 2013).

Applications De Recherche Scientifique

Analytical Methods in Chemical Research

Analytical methods play a crucial role in determining the antioxidant activity of chemical compounds, where assays based on the transfer of a hydrogen atom or an electron are critical. Techniques like the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests assess antioxidant capacities, crucial for understanding the chemical behavior of compounds in biological systems and their potential health benefits or risks. Such methods, relying on spectrophotometry and electrochemical biosensors, offer insights into the kinetics and mechanisms of antioxidant action, applicable in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

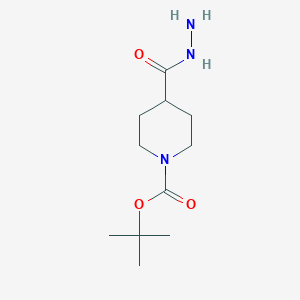

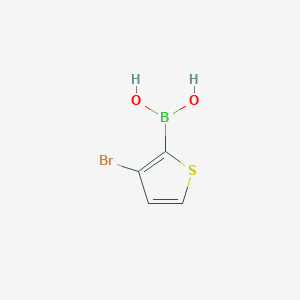

Chemical Synthesis and Environmental Applications

The synthesis of chemical compounds, including the development of environmentally friendly procedures for creating heterocycles, is fundamental for advancing pharmaceuticals, materials science, and environmental protection. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl showcases the importance of efficient, scalable chemical synthesis processes. Such compounds have applications ranging from pharmaceutical manufacturing to materials science, highlighting the broad utility of chemical synthesis techniques in producing intermediates for various industrial and research applications (Qiu et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURFQQZYGVCIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405877 | |

| Record name | N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-4-fluorobenzylamine | |

CAS RN |

162401-03-8 | |

| Record name | N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)